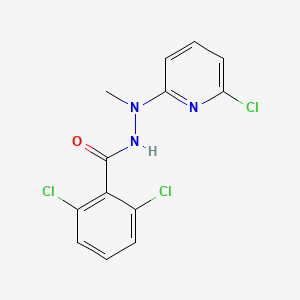

2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide

Description

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is a chemical compound with the molecular formula C12H8Cl3N3O. It is known for its applications in various fields of scientific research due to its unique chemical properties.

Properties

IUPAC Name |

2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3N3O/c1-19(11-7-3-6-10(16)17-11)18-13(20)12-8(14)4-2-5-9(12)15/h2-7H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKMIQAXYJVVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=CC=C1)Cl)NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324459 | |

| Record name | 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400085-90-7 | |

| Record name | 2,6-dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 6-chloro-2-pyridinecarbohydrazide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

-

The 6-chloropyridin-2-yl group may undergo substitution reactions under basic or catalytic conditions. For example:

Hydrazide Reactivity

-

Oxidation : Hydrazides are prone to oxidation, potentially forming nitriles (via loss of NH₂) or diazenes .

-

Cyclization : Intramolecular reactions with carbonyl groups could yield heterocycles (e.g., triazoles or pyrazoles).

-

Coordination Chemistry : The hydrazide moiety may act as a bidentate ligand , forming complexes with transition metals (e.g., Cu(II) or Co(II)) .

Dichlorophenyl Reactivity

-

Electrophilic Substitution : Chlorine substituents direct further substitution (e.g., nitration, sulfonation) to specific positions on the benzene ring.

-

Dechlorination : Reductive dehalogenation using catalysts (e.g., Pd/C, H₂) could yield less halogenated derivatives.

Functional Group Interactions

Research Gaps and Recommendations

-

Experimental Data : No direct studies on this compound’s reactions were found. Priority areas include:

-

Kinetic studies of substitution reactions at the pyridine and benzene rings.

-

Exploration of its role in cross-coupling or cycloaddition reactions.

-

Characterization of metal complexes for catalytic activity.

-

-

Theoretical Modeling : DFT calculations could predict reactivity hotspots (e.g., electron density at chlorine sites).

Scientific Research Applications

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2,6-dichloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide can be compared with other similar compounds such as:

- 2,6-dichlorobenzohydrazide

- 6-chloropyridin-2-ylhydrazide

- N-methylbenzohydrazide

These compounds share structural similarities but differ in their chemical properties and applications.

Biological Activity

2,6-Dichloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound belongs to the class of hydrazides and is characterized by the presence of dichlorobenzene and chloropyridine moieties. Its molecular formula is , which contributes to its unique biological properties.

The biological activity of this compound has been linked to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.

- Modulation of Protein Interactions : The compound has been reported to disrupt protein-protein interactions (PPIs), particularly in oncogenic pathways, thereby affecting tumor growth and survival.

Biological Activity Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Antitumor Effects : A study demonstrated that this compound significantly inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cells by inducing apoptosis through the mitochondrial pathway. The mechanism was attributed to the disruption of BCL6 function, a known oncogene in DLBCL .

- Anti-inflammatory Effects : Another research focused on the compound's ability to modulate inflammatory responses. It was found to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

- Enzyme Inhibition : The compound's role as a kinase inhibitor was assessed in various cancer models. It was shown to inhibit the activity of specific kinases that are critical for cancer cell survival and proliferation, leading to reduced tumor growth in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.